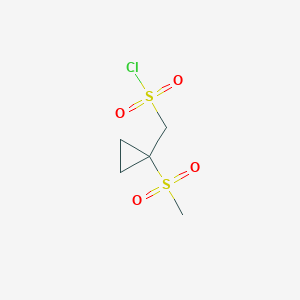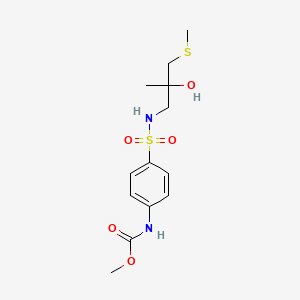
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1934435-48-9 . It has a molecular weight of 232.71 .
Synthesis Analysis
The synthesis of similar compounds like methanesulfonyl chloride involves the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Molecular Structure Analysis
The InChI code for “(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is 1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Methanesulfonyl chloride, a similar compound, is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
Physical And Chemical Properties Analysis
For a similar compound, methanesulfonyl chloride, it appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water .
Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis due to its reactivity with compounds having active hydrogen. It can react with amines and hydroxyl groups, introducing a methanesulfonyl group .
Catalyst for Esterification and Polymerization
“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” can act as a catalyst for esterification or polymerization reactions .
Production of Methanesulfonic Acid
This compound is a key raw material in the production of methanesulfonic acid .
Stabilizer for Liquid Sulfur Dioxide
It can be used as a stabilizer for liquid sulfur dioxide .
Chlorinating Agent
This compound can serve as a chlorinating agent for anthraquinone and carbazole reduction dyes .
Drying Agent for Inks and Coatings
It can be used as a drying agent for oil inks and coatings .
Dyeing Aid for Polyester
This compound can be used as a dyeing improver for polyester .
Color Developer for Color Photography
Mechanism of Action
Safety and Hazards
“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is a chemical compound that should be handled with care. The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFCYWMFPTOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)



![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)

![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)

